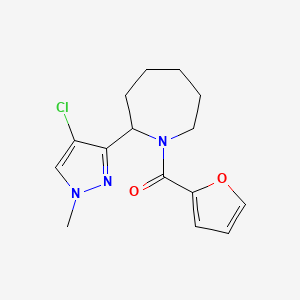![molecular formula C21H22N2O2S B5499313 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also demonstrated good tissue penetration and distribution, with high concentrations observed in lymphoid tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. However, the compound has also been shown to have some limitations, such as the potential for drug resistance and the need for combination therapy to achieve optimal efficacy.
Orientations Futures
There are several future directions for the development of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to the compound. Another direction is the development of combination therapies that can enhance the efficacy of this compound. In addition, there is a need for further clinical studies to evaluate the safety and efficacy of the compound in different types of cancer and in combination with other treatments.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. The compound has a selective mechanism of action and a favorable pharmacokinetic profile. However, further studies are needed to evaluate the safety and efficacy of this compound in clinical settings and to identify strategies to overcome potential limitations.
Méthodes De Synthèse
The synthesis of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is around 40%, and the purity of the final product is greater than 95%.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In addition, this compound has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-12-16(2)21(17(3)13-15)26(24,25)23-20-6-4-18(5-7-20)14-19-8-10-22-11-9-19/h4-13,23H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEPYSQAGBZWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-8-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5499240.png)

![2-ethyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499253.png)

![5-[(3,4-dimethylpiperazin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5499261.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5499262.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5499265.png)
![7-acetyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499276.png)
![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)
![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5499296.png)
![2-[3-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-oxopropyl]phenol](/img/structure/B5499302.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)